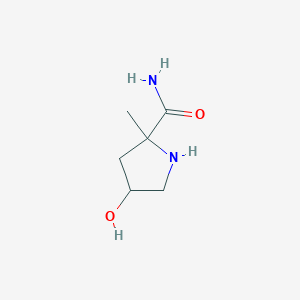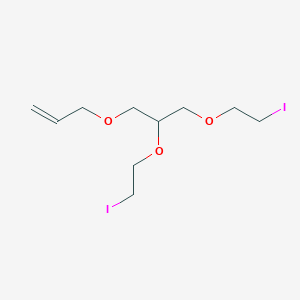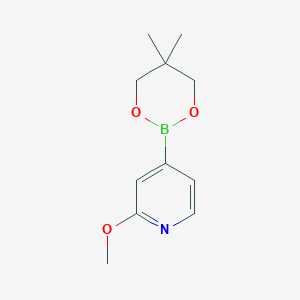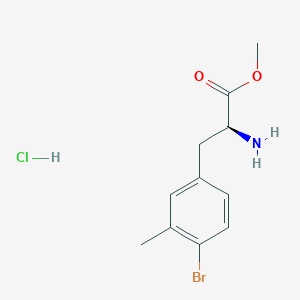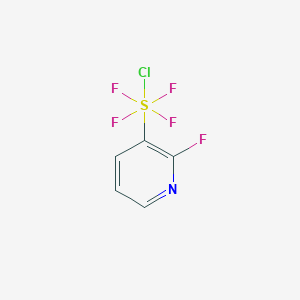
3-(Chlorotetrafluoro-l6-sulfanyl)-2-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chlorotetrafluoro-l6-sulfanyl)-2-fluoropyridine is a synthetic organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a chlorotetrafluoro-l6-sulfanyl group and a fluorine atom attached to the pyridine ring. It is of interest in various fields of chemistry and industry due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorotetrafluoro-l6-sulfanyl)-2-fluoropyridine typically involves the introduction of the chlorotetrafluoro-l6-sulfanyl group and the fluorine atom onto the pyridine ring. This can be achieved through multi-step organic synthesis, starting from commercially available pyridine derivatives. Common synthetic routes may include halogenation, sulfonation, and fluorination reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical processes with optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors, catalytic processes, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chlorotetrafluoro-l6-sulfanyl)-2-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic or electrophilic substitution reactions, where the chlorotetrafluoro-l6-sulfanyl or fluorine groups are replaced by other functional groups.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.
Coupling Reactions: It can be involved in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions may produce biaryl or polyaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or ligand in biochemical studies.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: Applications in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 3-(Chlorotetrafluoro-l6-sulfanyl)-2-fluoropyridine would depend on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function through binding or chemical modification. The pathways involved would vary based on the biological system and the nature of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(Chlorotetrafluoro-l6-sulfanyl)-2-fluoropyridine include other halogenated pyridines and sulfonyl-substituted pyridines. Examples include:
- 3-Chloro-2-fluoropyridine
- 3-(Trifluoromethylsulfonyl)-2-fluoropyridine
- 3-(Chlorosulfonyl)-2-fluoropyridine
Uniqueness
The uniqueness of this compound lies in the specific combination of the chlorotetrafluoro-l6-sulfanyl group and the fluorine atom on the pyridine ring. This combination imparts distinct chemical properties, such as reactivity and stability, which may not be present in other similar compounds.
Propiedades
Fórmula molecular |
C5H3ClF5NS |
|---|---|
Peso molecular |
239.59 g/mol |
Nombre IUPAC |
chloro-tetrafluoro-(2-fluoropyridin-3-yl)-λ6-sulfane |
InChI |
InChI=1S/C5H3ClF5NS/c6-13(8,9,10,11)4-2-1-3-12-5(4)7/h1-3H |
Clave InChI |
DQWFNSASUBQNPG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)F)S(F)(F)(F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





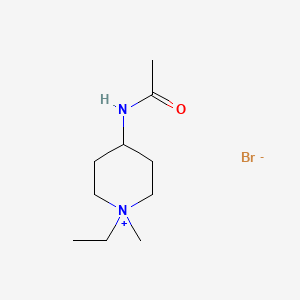
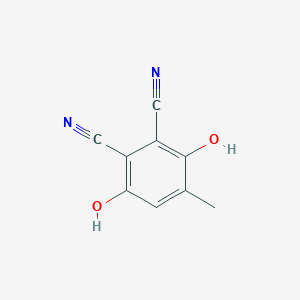
![1-(1,1-difluorospiro[2.3]hexan-5-yl)-N-methylmethanamine](/img/structure/B12956196.png)
![10H-5,10-[1,2]benzenoacridophosphine](/img/structure/B12956202.png)
